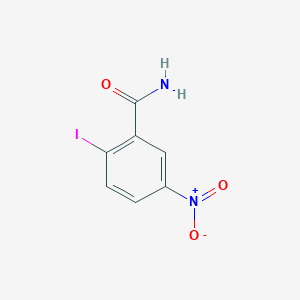

2-Iodo-5-nitrobenzamide

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H5IN2O3 |

|---|---|

Molecular Weight |

292.03 g/mol |

IUPAC Name |

2-iodo-5-nitrobenzamide |

InChI |

InChI=1S/C7H5IN2O3/c8-6-2-1-4(10(12)13)3-5(6)7(9)11/h1-3H,(H2,9,11) |

InChI Key |

KHRBTLHKHKYPCB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 5 Nitrobenzamide

Acylation-Based Synthetic Routes

Initial considerations for the synthesis of 2-iodo-5-nitrobenzamide might include the acylation of 2-iodo-5-nitroaniline (B1593984). However, the direct acylation of an aniline (B41778) derivative typically results in the formation of an N-substituted amide (an acetamide (B32628) if acetyl chloride is used, for instance), rather than the desired benzamide (B126) structure where the carbonyl group is directly attached to the aromatic ring. Therefore, this route is not a direct or viable pathway for the synthesis of this compound and will not be discussed further in the context of its primary synthesis.

Conversion from 2-Iodo-5-nitrobenzoic Acid and its Derivatives

The most chemically sound and widely utilized approach for the synthesis of this compound involves the conversion of 2-iodo-5-nitrobenzoic acid. This can be accomplished through direct amidation of the carboxylic acid or via a two-step process involving the activation of the carboxylic acid, typically as an acid chloride, followed by amidation.

The direct conversion of a carboxylic acid to a primary amide using ammonia (B1221849) or an ammonium (B1175870) salt is a fundamental transformation in organic chemistry. While this method is theoretically applicable to the synthesis of this compound from 2-iodo-5-nitrobenzoic acid, specific literature detailing this direct amidation is not extensively available. General methods for the direct amidation of benzoic acids often require high temperatures and pressures or the use of coupling agents to facilitate the reaction.

For instance, the use of catalysts such as boric acid or various metal catalysts can promote the direct condensation of carboxylic acids and amines. However, the application of these methods to the specific substrate, 2-iodo-5-nitrobenzoic acid, would require empirical optimization of reaction conditions such as temperature, solvent, and catalyst loading to achieve satisfactory yields. The reactivity of the starting material, particularly the presence of the electron-withdrawing nitro group and the sterically hindering iodo group, would be significant factors in determining the feasibility and efficiency of a direct amidation approach.

A more common and generally more efficient strategy for the synthesis of benzamides from their corresponding benzoic acids involves the activation of the carboxylic acid group. This is most frequently achieved by converting the carboxylic acid into a more reactive derivative, such as an acid chloride. This highly electrophilic intermediate can then readily react with an amine source, such as ammonia, to form the desired amide.

A well-documented approach for the synthesis of a closely related compound, 2-iodo-N-isopropyl-5-nitrobenzamide, provides a clear procedural model for this strategy. In this synthesis, the precursor 2-amino-5-nitrobenzoic acid is first converted to 2-iodo-5-nitrobenzoic acid. This is followed by reaction with thionyl chloride (SOCl₂) to form the intermediate 2-iodo-5-nitrobenzoyl chloride. The subsequent reaction of this acid chloride with an amine (in this case, isopropylamine) yields the final N-substituted benzamide.

Adapting this methodology for the synthesis of the primary amide, this compound, would involve the reaction of 2-iodo-5-nitrobenzoyl chloride with ammonia (NH₃) or an ammonia equivalent such as ammonium hydroxide (B78521) (NH₄OH).

Reaction Scheme:

Formation of the Acid Chloride: 2-iodo-5-nitrobenzoic acid is reacted with a chlorinating agent, typically thionyl chloride or oxalyl chloride, often in an inert solvent and sometimes with a catalytic amount of a tertiary amine or dimethylformamide (DMF). The reaction proceeds with the evolution of gaseous byproducts (SO₂ and HCl if thionyl chloride is used), driving the reaction to completion.

Amidation of the Acid Chloride: The resulting 2-iodo-5-nitrobenzoyl chloride is then treated with a source of ammonia. This is typically done by adding the acid chloride solution to a cooled, concentrated solution of ammonium hydroxide or by bubbling ammonia gas through the solution. The highly reactive acid chloride readily undergoes nucleophilic acyl substitution with ammonia to form this compound.

The table below outlines the typical reagents and conditions for this two-step process, based on analogous reactions reported in the literature.

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 2-Iodo-5-nitrobenzoic acid | Thionyl chloride (SOCl₂), reflux | 2-Iodo-5-nitrobenzoyl chloride |

| 2 | 2-Iodo-5-nitrobenzoyl chloride | Concentrated ammonium hydroxide (NH₄OH), 0°C to room temperature | This compound |

This activation strategy is generally preferred due to the high reactivity of the acid chloride intermediate, which often leads to higher yields and milder reaction conditions for the final amidation step compared to direct amidation of the carboxylic acid.

Exploration of Alternative Synthetic Pathways

Currently, the scientific literature does not extensively report on alternative synthetic pathways for the preparation of this compound that deviate significantly from the conversion of 2-iodo-5-nitrobenzoic acid. The development of novel synthetic routes, perhaps employing modern catalytic C-H activation or other advanced methodologies, remains an area for future research. Such explorations could potentially offer more efficient, atom-economical, or environmentally benign processes for the synthesis of this and related compounds.

Multi-Step Synthesis Approaches (e.g., via 2-Iodo-5-nitroaniline)

Synthesis of the Precursor: 2-Iodo-5-nitroaniline

The preparation of 2-iodo-5-nitroaniline itself is a multi-step process that typically begins with aniline. The sequence is strategically designed to install the nitro and iodo groups at the desired positions on the benzene (B151609) ring.

Nitration of Aniline : The first step is the nitration of aniline to introduce a nitro group. However, direct nitration of aniline with a mixture of nitric acid and sulfuric acid is problematic as the strongly acidic conditions protonate the amino group, forming the anilinium ion, which is a meta-director. Additionally, the amino group is susceptible to oxidation. To overcome this, the amino group is first protected by acetylation to form acetanilide (B955). The acetamido group is an ortho-, para-director and activates the ring. Nitration of acetanilide yields a mixture of ortho- and para-nitroacetanilide, with the para-isomer being the major product due to less steric hindrance. The acetyl group is then removed by hydrolysis to yield p-nitroaniline.

Iodination of p-Nitroaniline : The subsequent step is the introduction of the iodine atom. This is achieved through the iodination of p-nitroaniline (also known as 4-nitroaniline). A common method for this transformation is electrophilic aromatic substitution using an iodinating agent like N-iodosuccinimide (NIS) in an acidic medium, which directs the iodine atom to the position ortho to the activating amino group. This regioselectivity results in the formation of 2-iodo-5-nitroaniline.

Conversion of 2-Iodo-5-nitroaniline to this compound

The final step in this synthetic sequence is the conversion of the amino group of 2-iodo-5-nitroaniline into a benzamide moiety. This transformation is a type of acylation reaction. A standard and effective method is the reaction of 2-iodo-5-nitroaniline with benzoyl chloride in the presence of a base, such as pyridine (B92270) or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.

The reaction mechanism involves the nucleophilic attack of the amino group's nitrogen on the electrophilic carbonyl carbon of benzoyl chloride. This is followed by the elimination of a chloride ion and subsequent deprotonation by the base to yield the stable amide, this compound.

| Reaction Step | Starting Material | Reagents | Product |

| Acylation | 2-Iodo-5-nitroaniline | Benzoyl chloride, Pyridine | This compound |

This multi-step approach, while effective, relies on classical synthetic methods that may involve hazardous reagents and generate significant waste, prompting the exploration of more environmentally benign alternatives.

Green Chemistry Principles in Synthesis (e.g., solvent-free, for related compounds)

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of organic compounds, including amides structurally related to this compound. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents and reagents, and improving energy efficiency. A key focus has been the development of solvent-free reaction conditions.

Solvent-free synthesis, or solid-state reaction, offers numerous advantages, including reduced pollution, lower costs, and simplified processes and handling. researchgate.net Several innovative solvent-free approaches have been developed for amide bond formation, which could be conceptually applied to the synthesis of compounds like this compound.

Solvent-Free Amide Synthesis Methodologies:

Using Aryl Esters and Amines : An environmentally friendly method for synthesizing aromatic amides involves the reaction of aryl esters with aryl amines under solvent- and transition metal-free conditions. nih.gov This approach uses sodium hydride (NaH) as a base and demonstrates high atom economy, providing the target amides in high yields. nih.gov

Employing Methoxysilanes as Coupling Agents : Another novel solvent-free procedure utilizes various methoxysilanes as coupling agents to facilitate the reaction between carboxylic acids and amines. nih.govrsc.org This method is notable for its operational simplicity, as it can be performed without the need to exclude air or moisture, and has been shown to be scalable. nih.govrsc.org

Boric Acid Catalysis : A simple and efficient solvent-free procedure involves the trituration of a carboxylic acid and urea (B33335) in the presence of boric acid as a catalyst, followed by direct heating. researchgate.net This technique allows for the rapid synthesis of various amides in good yields. researchgate.net

Enzymatic Synthesis : Biocatalysis offers a green alternative to traditional chemical synthesis. The use of enzymes, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct amidation of carboxylic acids and amines. nih.gov These reactions can be performed in green solvents like cyclopentyl methyl ether (CPME) and result in excellent conversions and yields without the need for extensive purification. nih.gov

These green methodologies, while not yet specifically reported for the synthesis of this compound, represent the forefront of sustainable chemical manufacturing. Their application to the synthesis of this and other related compounds holds the potential to significantly reduce the environmental footprint of chemical production.

| Green Synthesis Principle | Example Methodology for Related Amides | Key Advantages |

| Solvent-Free | Reaction of aryl esters and aryl amines with NaH. nih.gov | Eliminates solvent waste, high atom economy. |

| Solvent-Free | Use of methoxysilanes as coupling agents. nih.govrsc.org | No solvent, can be performed in open air, scalable. nih.govrsc.org |

| Solvent-Free Catalysis | Boric acid-catalyzed reaction of carboxylic acids and urea. researchgate.net | Simple, rapid, efficient, avoids hazardous solvents. researchgate.net |

| Biocatalysis | CALB-catalyzed amidation in a green solvent. nih.gov | Sustainable catalyst, high yields, minimal purification. nih.gov |

Chemical Reactivity and Reaction Mechanisms of 2 Iodo 5 Nitrobenzamide

Influence of Halogen and Nitro Functionalities on Reactivity

The presence of both an iodine atom and a nitro group on the aromatic ring has a profound influence on the molecule's reactivity. These substituents are key in activating the ring for certain reaction types while deactivating it for others.

Both the nitro group (-NO₂) and the iodine atom are classified as electron-withdrawing groups (EWGs), meaning they pull electron density away from the aromatic ring. assets-servd.hostmsu.edulibretexts.org This withdrawal of electrons occurs through two primary mechanisms:

Inductive Effect: This is the withdrawal of electrons through the sigma (σ) bond framework due to differences in electronegativity. libretexts.org The highly electronegative oxygen atoms in the nitro group give it a strong electron-withdrawing inductive effect. Halogens like iodine also exert an inductive pull on the ring's electrons. libretexts.org

Resonance Effect (or Mesomeric Effect): This involves the delocalization of pi (π) electrons between the substituent and the aromatic ring. The nitro group is a powerful π-acceptor; it withdraws electron density from the ring through resonance, creating partial positive charges at the ortho and para positions relative to it. libretexts.org

This net withdrawal of electron density makes the aromatic ring electron-poor. As a consequence, the ring is significantly "deactivated" towards electrophilic aromatic substitution reactions, which require an electron-rich ring to attack an incoming electrophile. msu.edulibretexts.org

Conversely, this electron-deficient character "activates" the ring for nucleophilic aromatic substitution (SNAr). libretexts.orgchemistrysteps.com The strong electron-withdrawing nature of the nitro group, particularly its ability to stabilize a negative charge through resonance, makes the carbon atoms at the ortho and para positions susceptible to attack by nucleophiles. libretexts.orgmsu.edu In 2-iodo-5-nitrobenzamide, the iodine atom is positioned ortho to the amide group and para to the strongly activating nitro group, making it a prime location for nucleophilic displacement.

| Group | Inductive Effect | Resonance Effect | Overall Effect on Ring for SNAr |

| Nitro (-NO₂) ** | Strongly withdrawing | Strongly withdrawing | Strongly Activating |

| Iodo (-I) | Weakly withdrawing | Weakly donating* | Deactivating (but a good leaving group) |

| Amide (-CONH₂) ** | Withdrawing | Donating | Deactivating |

*While halogens can donate a lone pair via resonance, their inductive effect is dominant, making them net deactivators for electrophilic substitution but good leaving groups in nucleophilic substitution. libretexts.orgmasterorganicchemistry.com

Regioselectivity refers to the preference for a reaction to occur at one specific position on a molecule over other possible positions. wikipedia.orgiupac.org In the context of this compound, the positions of the substituents direct the outcome of reactions.

For nucleophilic aromatic substitution, the reaction is highly regioselective. The incoming nucleophile will preferentially attack the carbon atom bearing the leaving group (iodine) because this position is activated by the para-nitro group. libretexts.orgchemistrysteps.com The nitro group is essential for stabilizing the negatively charged intermediate (Meisenheimer complex) that forms during the reaction, and this stabilization is most effective when the attack occurs at the ortho or para positions relative to the nitro group. libretexts.org

Stereoselectivity, the preferential formation of one stereoisomer over another, is less of a factor in the direct substitution reactions of this compound itself, as the molecule is achiral and the typical SNAr mechanism does not create a chiral center. study.com However, in reactions of related chiral compounds, stereoselectivity can be a critical consideration. For instance, in certain intramolecular substitution reactions, the existing stereochemistry of the molecule can direct the formation of a specific product stereoisomer. nih.gov

Nucleophilic Substitution Reactions Involving the Iodine Moiety

The carbon-iodine bond in this compound is the most likely site for nucleophilic substitution due to the electronic activation provided by the nitro group and the fact that iodide is an excellent leaving group among the halogens.

The displacement of the iodine atom typically proceeds through the nucleophilic aromatic substitution (SNAr) addition-elimination mechanism . chemistrysteps.com This is a two-step process:

Addition of the Nucleophile: A nucleophile attacks the carbon atom bonded to the iodine, breaking the aromaticity of the ring and forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgchemistrysteps.com The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the para-nitro group, which provides significant stabilization.

Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the iodide ion (I⁻), which is a stable leaving group. chemistrysteps.com

The scope of this reaction is broad, allowing for the formation of various C-O, C-N, and C-S bonds. A range of nucleophiles can be used to displace the iodine, including:

Alkoxides (RO⁻)

Phenoxides (ArO⁻)

Amines (RNH₂, R₂NH)

Thiols (RSH)

While direct SNAr reactions are possible, they can sometimes require high temperatures or highly activated substrates. For less reactive aryl halides or more sensitive substrates, transition-metal-catalyzed cross-coupling reactions provide a milder and more versatile alternative. uwindsor.ca Although specific catalytic data for this compound is not detailed, methods used for related aryl iodides are highly relevant.

Common catalytic approaches include:

Ullmann Condensation: This classic reaction often uses a copper catalyst to couple aryl halides with alcohols, amines, or thiols. Modern variations have developed ligands that allow the reaction to proceed under milder conditions. researchgate.netnih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. It is a powerful method for reacting aryl halides (including iodides) with a wide variety of amines under relatively mild conditions. nih.gov

Palladium-Catalyzed C-O Coupling: Similar to the Buchwald-Hartwig amination, palladium catalysts with specific phosphine (B1218219) ligands can be used to form C-O bonds by coupling aryl halides with alcohols and phenols. uwindsor.ca

These catalytic methods significantly expand the scope of nucleophilic substitution on aryl iodides, often providing higher yields and better functional group tolerance compared to non-catalyzed SNAr reactions. acs.org

Reduction Reactions of the Nitro Group

The nitro group of this compound can be readily reduced to a primary amine (-NH₂), a fundamental transformation in organic synthesis. This conversion of an electron-withdrawing nitro group into an electron-donating amino group dramatically alters the chemical properties of the aromatic ring. The reduction proceeds through intermediate species such as nitroso and hydroxylamine (B1172632) compounds. thieme-connect.deunimi.it

A variety of reagents and conditions can be employed to achieve this reduction, with the choice often depending on the presence of other functional groups in the molecule. wikipedia.org

| Reagent/Method | Description | Selectivity Considerations |

| Catalytic Hydrogenation | Hydrogen gas (H₂) with a metal catalyst such as Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel. commonorganicchemistry.com | Highly effective and clean, but can also reduce other functional groups like alkenes or alkynes. Raney Nickel is often preferred if dehalogenation of the C-I bond is a concern. commonorganicchemistry.com |

| Metal in Acid | Metals like Iron (Fe), Tin (Sn), or Zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). msu.eduunimi.it | A classic and cost-effective method. Often shows good chemoselectivity, leaving other reducible groups like esters or ketones intact. commonorganicchemistry.com |

| **Tin(II) Chloride (SnCl₂) ** | A mild reducing agent, often used in acidic solution (e.g., HCl in ethanol). | Provides a mild method for reducing nitro groups in the presence of other sensitive functionalities. commonorganicchemistry.com |

| Sodium Hydrosulfite (Na₂S₂O₄) | A useful reagent for the reduction of nitroarenes. | Can be used under neutral or basic conditions. |

| Sodium Sulfide (Na₂S) | Can be used for the selective reduction of one nitro group in the presence of another. commonorganicchemistry.com | Generally does not reduce aliphatic nitro groups. commonorganicchemistry.com |

Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation

The iodine substituent on the this compound molecule makes it an excellent substrate for transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the construction of complex molecular architectures. The reactivity of the iodo group is enhanced by the electron-withdrawing nitro group.

A variety of cross-coupling methodologies can be applied to aryl iodides like this compound to build molecular complexity.

Suzuki-Miyaura Coupling: This is one of the most widely used reactions for forming C-C bonds. yonedalabs.com It involves the palladium-catalyzed reaction between an organohalide and an organoboron compound (like a boronic acid or ester) in the presence of a base. libretexts.orgyoutube.com Given its tolerance for a wide range of functional groups and relatively mild reaction conditions, it is highly suitable for use with functionalized substrates like this compound. organic-chemistry.org

Cobalt-Catalyzed Coupling: Cobalt catalysts can be used for reactions between 2-halobenzamides and alkynes, leading to the formation of products like isoquinolones or 2-vinyl benzamides, with the outcome controlled by the choice of ligands. rsc.org

Nickel-Catalyzed Coupling: Nickel catalysts are also effective for cross-coupling reactions and can activate substrates that are traditionally challenging for palladium. researchgate.net They are known to participate in radical pathways, enabling unique reactivity. researchgate.net

Other Couplings: Other important palladium-catalyzed reactions applicable to aryl iodides include the Heck reaction (coupling with alkenes), Sonogashira coupling (coupling with terminal alkynes), Stille coupling (coupling with organotin compounds), and Buchwald-Hartwig amination (for forming C-N bonds).

The table below outlines several key cross-coupling reactions applicable to aryl iodides.

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst |

| Suzuki-Miyaura | Organoboron Reagent | C-C | Palladium libretexts.org |

| Heck | Alkene | C-C | Palladium |

| Sonogashira | Terminal Alkyne | C-C | Palladium/Copper |

| Stille | Organotin Reagent | C-C | Palladium |

| Buchwald-Hartwig | Amine | C-N | Palladium |

| Cobalt-Catalyzed Coupling | Alkyne | C-C | Cobalt rsc.org |

The mechanisms of these coupling reactions, particularly the palladium-catalyzed cycles, are well-studied. The Suzuki-Miyaura coupling serves as a representative example. youtube.com

The generally accepted catalytic cycle for the Suzuki-Miyaura reaction involves three primary steps: libretexts.orgyoutube.com

Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting itself into the carbon-iodine bond of this compound. youtube.com This step breaks the C-I bond and oxidizes the palladium from its 0 oxidation state to +2, forming a square planar Pd(II) complex. yonedalabs.comlibretexts.org The reactivity of the halide in this step follows the order I > OTf > Br > Cl. libretexts.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. youtube.com This process requires activation of the boronic acid or ester by a base (e.g., a carbonate or phosphate). organic-chemistry.org The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center. organic-chemistry.org

Reductive Elimination: This is the final step where the two organic groups attached to the palladium(II) center are coupled, forming the new carbon-carbon bond in the final product. youtube.com Simultaneously, the palladium is reduced from +2 back to its catalytically active 0 oxidation state, allowing it to re-enter the catalytic cycle. yonedalabs.com

In contrast, other metals can operate through different mechanisms. For instance, some cobalt-catalyzed reactions with 2-halobenzamides have been shown to proceed through distinct pathways, including radical processes or two-electron transfer activations, depending on the ligands used. rsc.org Similarly, nickel catalysis can involve radical pathways, which contrasts with the two-electron redox cycling typically seen with palladium. researchgate.net

Derivatization and Functionalization Strategies

Synthesis of N-Substituted 2-Iodo-5-nitrobenzamide Analogs

The amide nitrogen of this compound serves as a key handle for derivatization, enabling the introduction of various alkyl and aryl substituents.

The synthesis of N-substituted this compound analogs can be achieved through standard alkylation and arylation procedures. While specific literature detailing these reactions on this compound is not abundant, the general principles of amide N-H functionalization are applicable. The presence of the electron-withdrawing nitro group is expected to increase the acidity of the amide proton, potentially facilitating its removal by a base to form the corresponding anion, which can then react with an alkylating or arylating agent.

Alkylation: The N-alkylation of amides is a well-established transformation. Typically, this involves the deprotonation of the amide N-H with a suitable base, followed by reaction with an alkyl halide. The choice of base is crucial to avoid side reactions. The existence of compounds such as N-Cyclopropyl-2-iodo-5-nitrobenzamide and N-(2-adamantyl)-2-iodo-5-nitrobenzamide in chemical databases confirms the feasibility of N-alkylation on this scaffold, although the specific synthetic methodologies are not detailed in the readily available literature. zenodo.org

A summary of potential N-substitution strategies is presented in the table below.

| Reaction Type | Reagents and Conditions | Potential Product |

| N-Alkylation | 1. Base (e.g., NaH, K₂CO₃) 2. Alkyl halide (R-X) | N-Alkyl-2-iodo-5-nitrobenzamide |

| N-Arylation (Buchwald-Hartwig) | Aryl halide (Ar-X), Pd catalyst, Ligand, Base | N-Aryl-2-iodo-5-nitrobenzamide |

| N-Arylation (Ullmann) | Aryl halide (Ar-X), Cu catalyst, Base, High temperature | N-Aryl-2-iodo-5-nitrobenzamide |

Genipin (B1671432), a naturally occurring iridoid, is known for its reactivity with primary amines, leading to the formation of cross-linked polymers and various derivatives. This reactivity has been exploited to conjugate genipin with molecules containing amine functionalities. A notable example of the derivatization of genipin involves the incorporation of the this compound moiety.

A Chinese patent discloses the synthesis of a series of novel genipin derivatives, including "1-methoxyl group-7-(this compound base) the methyl genipin". minia.edu.eg This indicates a synthetic strategy where the this compound unit is attached to the genipin scaffold, likely through a linkage involving the amide group or a derivative thereof. The patent suggests that these modifications are aimed at developing compounds with potential therapeutic applications, such as for the treatment of type II diabetes. minia.edu.eg While the full synthetic details are not provided in the abstract, the existence of this compound demonstrates a successful strategy for creating hybrid molecules that combine the structural features of both genipin and this compound.

Modification of the Aromatic Ring

The benzene (B151609) ring of this compound, while substituted, can potentially undergo further functionalization through electrophilic aromatic substitution or by chemical transformation of the existing substituents.

The introduction of additional substituents onto the aromatic ring of this compound via electrophilic aromatic substitution (EAS) is governed by the directing and activating/deactivating effects of the existing groups: the iodo, nitro, and benzamide (B126) functionalities.

Directing Effects:

The iodo group at C2 is a weakly deactivating but ortho, para-director. It would direct incoming electrophiles to positions C3 and C6.

The nitro group at C5 is a strongly deactivating and meta-director, directing incoming electrophiles to positions C4 and C6.

The benzamide group at C1 is also a deactivating and meta-director, directing incoming electrophiles to positions C4 and C6.

Considering these competing effects, the most likely position for further electrophilic attack is C6 , as it is para to the iodo group and meta to both the nitro and benzamide groups. Position C4 is also a possibility, being meta to the nitro and benzamide groups.

Reactivity: The cumulative effect of three deactivating groups on the aromatic ring significantly reduces its nucleophilicity, making further EAS reactions challenging. Reactions such as Friedel-Crafts alkylation and acylation are generally not feasible on strongly deactivated rings like nitrobenzene (B124822) and are therefore highly unlikely to occur with this compound.

Other EAS reactions, such as nitration, halogenation, and sulfonation, may be possible under harsh conditions. For instance, the nitration of nitrobenzene to produce 1,3-dinitrobenzene (B52904) requires heating, underscoring the difficulty of introducing a second nitro group. libretexts.org Any attempt at further EAS on this compound would likely require forcing conditions and may result in low yields.

The table below summarizes the predicted outcomes for common EAS reactions on this compound.

| EAS Reaction | Reagents | Predicted Major Product(s) | Feasibility |

| Nitration | HNO₃, H₂SO₄ | 2-Iodo-3,5-dinitrobenzamide or 4-Iodo-3,5-dinitrobenzamide | Low, requires harsh conditions |

| Halogenation | X₂, FeX₃ | 6-Halo-2-iodo-5-nitrobenzamide | Low, requires harsh conditions |

| Sulfonation | Fuming H₂SO₄ | 3-Iodo-4-nitro-5-sulfobenzamide | Low, requires harsh conditions |

| Friedel-Crafts Alkylation/Acylation | R-X/RCO-X, AlCl₃ | No reaction | Very low to none |

The existing functional groups on the this compound ring offer opportunities for a variety of chemical transformations, which can lead to a wide array of derivatives with altered electronic and steric properties.

Reduction of the Nitro Group: The nitro group is readily reduced to an amino group under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., Sn/HCl, Fe/HCl). The resulting 5-amino-2-iodobenzamide would have significantly different chemical properties. The amino group is a strong activating and ortho, para-director, which would dramatically alter the reactivity of the aromatic ring in subsequent EAS reactions. The amino group itself can also be further functionalized, for example, through diazotization followed by Sandmeyer or related reactions to introduce a variety of other substituents.

Transformations of the Iodo Group: The carbon-iodine bond is relatively weak and serves as a versatile handle for further modifications, particularly through transition metal-catalyzed cross-coupling reactions.

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base can form a new carbon-carbon bond, leading to the synthesis of biaryl derivatives.

Sonogashira Coupling: Coupling with a terminal alkyne using a palladium and copper co-catalyst system would introduce an alkynyl substituent.

Heck Coupling: Reaction with an alkene under palladium catalysis can lead to the formation of a substituted alkene.

Buchwald-Hartwig Amination: The iodo group can be replaced by an amino group through reaction with an amine in the presence of a palladium catalyst. This provides an alternative route to amino-substituted derivatives.

Nucleophilic Aromatic Substitution (SNAr): While less common for iodo-substituted arenes compared to fluoro- or chloro-substituted ones, SNAr reactions may be possible if the ring is sufficiently activated by electron-withdrawing groups. The presence of the nitro group in the para position relative to the iodo group could facilitate such reactions with strong nucleophiles.

Hydrolysis of the Amide Group: The benzamide functionality can be hydrolyzed to the corresponding carboxylic acid (2-iodo-5-nitrobenzoic acid) under acidic or basic conditions, typically with heating. The resulting carboxylic acid can then be converted into other functional groups, such as esters or acyl chlorides, providing further avenues for derivatization.

The following table outlines some of the key functional group interconversions possible for this compound.

| Functional Group | Transformation | Reagents and Conditions | Product |

| Nitro (-NO₂) | Reduction | H₂, Pd/C or Sn/HCl | 5-Amino-2-iodobenzamide |

| Iodo (-I) | Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, Base | 2-Aryl-5-nitrobenzamide |

| Iodo (-I) | Sonogashira Coupling | R-C≡CH, Pd/Cu catalyst, Base | 2-Alkynyl-5-nitrobenzamide |

| Iodo (-I) | Buchwald-Hartwig Amination | R₂NH, Pd catalyst, Base | 2-(Dialkylamino)-5-nitrobenzamide |

| Amide (-CONH₂) | Hydrolysis | H₃O⁺ or OH⁻, Heat | 2-Iodo-5-nitrobenzoic acid |

Spectroscopic and Crystallographic Characterization for Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as advanced 2D NMR experiments, the precise structure of 2-Iodo-5-nitrobenzamide can be confirmed.

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the aromatic protons and the amide protons. The chemical shifts (δ) are influenced by the electronic effects of the iodo, nitro, and benzamide (B126) functional groups. The electron-withdrawing nature of the nitro group and the iodine atom will generally deshield the aromatic protons, causing them to resonate at higher chemical shifts (downfield).

The aromatic region is expected to show three signals for the three protons on the benzene (B151609) ring. The proton at the C6 position, being ortho to the electron-withdrawing nitro group, is expected to be the most deshielded. The proton at C4, positioned between the nitro and iodo groups, will also be significantly deshielded. The proton at C3, ortho to the iodine and meta to the nitro group, would be comparatively less deshielded.

The two amide protons (-CONH₂) are expected to appear as a broad singlet, the chemical shift of which can be highly variable and dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In aprotic solvents like DMSO-d₆, these protons often appear as two distinct broad singlets due to hindered rotation around the C-N bond.

A predicted ¹H NMR data table for this compound in a typical NMR solvent like DMSO-d₆ is presented below. The predicted values are based on the analysis of structurally similar compounds such as 2-chloro-5-nitrobenzamide (B107470) and other substituted benzamides.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.8 - 8.0 | d | ~8.5 |

| H-4 | 8.2 - 8.4 | dd | ~8.5, ~2.5 |

| H-6 | 8.6 - 8.8 | d | ~2.5 |

Note: The chemical shifts are predicted and may vary based on experimental conditions.

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of this compound. The spectrum will display signals for each of the seven unique carbon atoms in the molecule. The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached substituents.

The carbonyl carbon of the amide group is expected to resonate at the most downfield position, typically in the range of 165-170 ppm. The carbon atom bearing the iodine (C2) will be significantly shielded due to the "heavy atom effect," causing it to appear at a lower chemical shift than might be expected based on electronegativity alone. Conversely, the carbon atom attached to the nitro group (C5) will be deshielded. The remaining aromatic carbons will have chemical shifts determined by the combined electronic effects of the substituents.

Below is a table of predicted ¹³C NMR chemical shifts for this compound.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O | 166 - 169 |

| C1 | 140 - 143 |

| C2 | 95 - 100 |

| C3 | 130 - 133 |

| C4 | 125 - 128 |

| C5 | 148 - 151 |

Note: The chemical shifts are predicted and may vary based on experimental conditions.

COSY (Correlation Spectroscopy): A homonuclear correlation experiment that would reveal the coupling relationships between adjacent protons. For this compound, COSY would show correlations between H-3 and H-4, and between H-4 and H-6, confirming their positions on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons with their directly attached carbon atoms. It would be used to definitively assign the chemical shifts of C3, C4, and C6 by correlating them with their respective attached protons (H-3, H-4, and H-6).

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of the chemical bonds.

The IR and Raman spectra of this compound will be characterized by absorption bands corresponding to the vibrational modes of its functional groups.

Amide Group (-CONH₂):

N-H Stretching: Two distinct bands are expected in the region of 3400-3100 cm⁻¹ corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds. The positions of these bands are sensitive to hydrogen bonding.

C=O Stretching (Amide I band): A strong absorption is anticipated around 1680-1650 cm⁻¹, characteristic of the carbonyl stretch in a primary amide.

N-H Bending (Amide II band): A band in the region of 1650-1620 cm⁻¹ is expected for the N-H bending vibration.

Nitro Group (-NO₂):

Asymmetric Stretching: A strong absorption band is predicted in the range of 1550-1500 cm⁻¹.

Symmetric Stretching: Another strong band is expected between 1360-1320 cm⁻¹.

Aromatic Ring:

C-H Stretching: Weak to medium bands are expected above 3000 cm⁻¹.

C=C Stretching: Several bands of variable intensity are anticipated in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations will appear in the 900-690 cm⁻¹ region, and their positions can be indicative of the substitution pattern.

C-I Bond: The C-I stretching vibration is expected to appear in the far-infrared region, typically below 600 cm⁻¹.

Predicted Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Amide (-NH₂) | Asymmetric N-H Stretch | ~3400 |

| Amide (-NH₂) | Symmetric N-H Stretch | ~3200 |

| Carbonyl (C=O) | C=O Stretch (Amide I) | ~1660 |

| Amide (-NH₂) | N-H Bend (Amide II) | ~1630 |

| Nitro (-NO₂) | Asymmetric N=O Stretch | ~1530 |

| Nitro (-NO₂) | Symmetric N=O Stretch | ~1350 |

| Aromatic Ring | C=C Stretch | 1600-1450 |

Note: The wavenumbers are predicted and can be influenced by the physical state of the sample and intermolecular interactions.

The presence of the amide group in this compound allows for the formation of intermolecular hydrogen bonds. In the solid state, it is expected that the amide protons will act as hydrogen bond donors, and the carbonyl oxygen and potentially the oxygen atoms of the nitro group will act as hydrogen bond acceptors.

These hydrogen bonding interactions have a notable effect on the vibrational frequencies. Specifically, the N-H stretching vibrations are shifted to lower wavenumbers (red-shifted) and often appear as broad bands in the IR spectrum of the solid sample compared to a dilute solution in a non-polar solvent. The broadening is a result of the various hydrogen-bonded environments present in the solid state.

Similarly, the C=O stretching frequency (Amide I band) is also sensitive to hydrogen bonding. Intermolecular hydrogen bonding to the carbonyl oxygen typically results in a lowering of its stretching frequency. The extent of this shift can provide qualitative information about the strength of the hydrogen bonds. By comparing the spectra of this compound in the solid state and in a non-polar solvent, the effects of hydrogen bonding can be clearly discerned, providing insight into the intermolecular forces that govern its solid-state structure.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. quizlet.com The process typically involves ionizing the compound, which may cause it to break into smaller, charged fragments. The analysis of these fragments offers valuable clues to the original molecular structure. libretexts.org

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound, with the chemical formula C₇H₅IN₂O₃, HRMS can distinguish its exact mass from other compounds that might have the same nominal mass. This high precision is crucial for confirming the elemental composition.

The theoretical exact mass of this compound can be calculated as follows:

| Element | Count | Atomic Mass | Total Mass |

|---|---|---|---|

| Carbon (¹²C) | 7 | 12.000000 | 84.000000 |

| Hydrogen (¹H) | 5 | 1.007825 | 5.039125 |

| Iodine (¹²⁷I) | 1 | 126.904473 | 126.904473 |

| Nitrogen (¹⁴N) | 2 | 14.003074 | 28.006148 |

| Oxygen (¹⁶O) | 3 | 15.994915 | 47.984745 |

| Total Exact Mass | 291.934491 |

An HRMS analysis would be expected to yield a measured mass-to-charge ratio extremely close to this calculated value, thereby confirming the molecular formula of the compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. rsc.org This technique is particularly useful for analyzing compounds in complex mixtures. lcms.cz In a typical LC-MS analysis of this compound, the sample would first be passed through an HPLC column, which separates the target compound from impurities or other components based on its physicochemical properties. The separated compound then enters the mass spectrometer, which provides data on its molecular weight.

LC-MS/MS, a tandem mass spectrometry approach, offers enhanced selectivity and is often used for quantitative analysis in complex matrices. nih.gov This method can provide reliable and reproducible performance for pharmacokinetic studies and the quantification of analytes in biological fluids. lcms.cz For this compound, an LC-MS method would be developed to ensure good separation from related isomers or degradation products, followed by MS detection to confirm its identity via its molecular ion peak.

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While the volatility of this compound may require derivatization, GC-MS provides detailed information about its fragmentation pattern upon electron ionization. The fragmentation of the molecular ion gives rise to a unique mass spectrum that serves as a molecular fingerprint.

For aromatic amides, characteristic fragmentation includes cleavage of the bonds adjacent to the carbonyl group. libretexts.org The predicted fragmentation pattern for this compound would involve initial ionization to form the molecular ion (M⁺˙), followed by fragmentation through several pathways.

Predicted Fragmentation Pattern for this compound:

| m/z Value (Predicted) | Lost Fragment | Identity of Fragment Ion |

|---|---|---|

| 292 | - | [C₇H₅IN₂O₃]⁺˙ (Molecular Ion) |

| 275 | •NH₂ | [C₇H₄INO₂]⁺ (Loss of amino radical) |

| 247 | •NO₂ | [C₇H₅IO]⁺ (Loss of nitro radical) |

| 246 | •CONH₂ | [C₆H₄INO₂]⁺ (Loss of benzamide radical) |

| 165 | I | [C₇H₅N₂O₃]⁺ (Loss of iodine radical) |

| 120 | I, NO₂ | [C₇H₅O]⁺ (Loss of iodine and nitro radicals) |

| 76 | I, NO₂, CO | [C₆H₄]⁺˙ (Loss of iodine, nitro, and carbonyl groups) |

The presence of a strong molecular ion peak is typical for aromatic compounds due to their stability. quizlet.com The relative abundance of these fragment ions provides structural confirmation of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions (for related compounds)

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a compound, providing information about its electronic transitions. globalresearchonline.net The absorption of light promotes an electron from a lower energy molecular orbital to a higher energy one. In organic molecules, the most common transitions are π → π* and n → π*.

For a compound like this compound, the UV-Vis spectrum is dominated by the presence of the nitro-substituted benzene ring, which is a strong chromophore. The benzene ring itself, along with the conjugated carbonyl group (-C=O) of the amide and the nitro group (-NO₂), contains π electrons that can undergo π → π* transitions. The lone pairs of electrons on the oxygen atoms of the nitro and carbonyl groups, and the nitrogen of the amide group, can undergo n → π* transitions.

The extent of conjugation in a molecule significantly affects the wavelength of maximum absorption (λmax). utoronto.ca Increased conjugation lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in a shift of absorption to a longer wavelength (a bathochromic or red shift). utoronto.cabath.ac.uk The presence of substituents like the nitro group and iodine atom on the benzene ring will influence the λmax of the parent benzamide structure. The nitro group, being a strong electron-withdrawing group, typically causes a red shift in the absorption bands of the benzene ring.

Single Crystal X-ray Diffraction (XRD) Analysis

While the specific crystal structure of this compound is not detailed in the provided search results, the analysis of the closely related compound 2-iodobenzamide (B1293540) offers significant insight into the expected molecular geometry. researchgate.netnih.gov Studies on 2-iodobenzamide reveal key structural features that are likely conserved in its nitro-substituted derivative.

In the crystal structure of 2-iodobenzamide, the molecule is not perfectly planar. A notable feature is the dihedral angle between the plane of the aromatic ring and the plane of the amide group (O/C/N). For 2-iodobenzamide, this angle is 44.37 (1)°. nih.gov This twist is a common feature in ortho-substituted benzamides due to steric hindrance between the substituents. A similar non-planar conformation would be expected for this compound.

The bond lengths and angles within the benzamide moiety are well-defined. The C=O and C-N bonds of the amide group exhibit lengths consistent with their double and single bond character, respectively, influenced by resonance. The geometry around the benzene ring is largely dictated by sp² hybridization, with bond angles close to 120°.

Selected Crystallographic Data for the Analogue 2-Iodobenzamide: researchgate.net

| Parameter | Bond/Atoms | Value |

|---|---|---|

| Bond Lengths (Å) | ||

| C-I | 2.103 (2) | |

| C=O | 1.248 (2) | |

| C-N (amide) | 1.328 (3) | |

| C-C (aromatic, avg.) | ~1.39 | |

| Bond Angles (°) | ||

| C-C-I | 122.21 (15) | |

| O-C-N (amide) | 122.51 (19) | |

| C(ring)-C(amide)-N | 119.23 (17) | |

| Dihedral Angle (°) | ||

| Aromatic Ring Plane vs. Amide Plane | 44.37 (1) |

This data from 2-iodobenzamide serves as a reliable model for predicting the molecular geometry of this compound. The addition of the nitro group at the 5-position is not expected to dramatically alter the core conformation, particularly the twist of the amide group relative to the ring, which is primarily influenced by the ortho-iodo substituent.

Crystal Packing Architecture and Unit Cell Parameters

The crystal packing of aromatic amides is often dominated by a network of hydrogen bonds and other non-covalent interactions. In the case of the analogous compound 2-iodobenzamide, crystallographic analysis reveals a monoclinic crystal system with the space group P2₁/n. researchgate.net The unit cell parameters for this related compound are detailed in the table below, which can serve as an illustrative example of the type of crystal lattice that could be expected for this compound.

Table 1: Illustrative Crystallographic Data Based on 2-Iodobenzamide

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 5.0531 (2) |

| b (Å) | 11.4478 (5) |

| c (Å) | 13.2945 (5) |

| β (°) | 93.245 (1) |

| Volume (ų) | 767.81 (5) |

| Z | 4 |

(Data for 2-iodobenzamide, a closely related compound) researchgate.net

The presence of the nitro group in this compound would likely influence these parameters due to its electronic and steric effects, potentially leading to a different packing arrangement and unit cell dimensions.

Investigation of Intermolecular Interactions: Hydrogen Bonding and π-π Stacking

The supramolecular assembly of this compound in the solid state is anticipated to be governed by a combination of hydrogen bonding, halogen bonding, and π-π stacking interactions.

Hydrogen Bonding: The primary amide group (-CONH₂) is a potent hydrogen bond donor (N-H) and acceptor (C=O). It is highly probable that this compound molecules would form centrosymmetric dimers through N-H···O hydrogen bonds, a common motif in primary amides. nih.gov In the crystal structure of 2-iodobenzamide, these interactions lead to the formation of both dimers and tetramers, creating robust molecular assemblies. nih.govnih.gov The nitro group's oxygen atoms could also act as hydrogen bond acceptors, further extending the hydrogen-bonding network.

Additionally, iodo-nitro interactions, a type of halogen bond, have been observed in related structures, where the iodine atom interacts with an oxygen atom of a nitro group on an adjacent molecule. nih.gov This interaction, along with C-I···π contacts, could play a significant role in the crystal packing of this compound. nih.govnih.gov

Conformational Isomerism in the Solid State

Conformational isomerism, or the existence of molecules with the same connectivity but different spatial arrangements due to rotation about single bonds, can be observed in the solid state. For this compound, the most significant conformational flexibility arises from the rotation of the amide group relative to the plane of the benzene ring.

In the crystal structure of 2-iodobenzamide, the aromatic ring is inclined to the plane of the amide group by 44.37 (1)°. nih.gov This torsion angle is a result of optimizing intermolecular interactions while minimizing intramolecular steric hindrance. It is plausible that this compound could exhibit similar non-planar conformations in its crystal structure.

Furthermore, it is possible for different conformers to co-exist within the same crystal lattice, a phenomenon known as conformational polymorphism. While not explicitly documented for this compound, studies on other substituted nitroanilines have shown the presence of multiple independent molecules in the asymmetric unit that are conformational isomers. sci-hub.se The specific conformation adopted by this compound in the solid state would be the one that allows for the most stable and efficient crystal packing, balancing the energetic contributions of intramolecular strain and intermolecular interactions. rsc.org

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. DFT calculations for 2-Iodo-5-nitrobenzamide are instrumental in elucidating its geometry, vibrational modes, and electronic properties, which govern its chemical behavior.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved. Methods like the B3LYP functional combined with a suitable basis set are commonly employed for this purpose.

The optimized geometry reveals critical structural parameters, including bond lengths, bond angles, and dihedral angles. In this compound, the key features include the planarity of the benzene (B151609) ring and the relative orientations of the iodo, nitro, and benzamide (B126) functional groups. The presence of the bulky iodine atom and the electron-withdrawing nitro and amide groups significantly influences the electronic distribution and geometry of the benzene ring. While specific, publicly available DFT studies detailing the precise bond lengths and angles of this compound are scarce, analysis of similar molecules, such as 2-iodobenzamide (B1293540), shows the formation of intermolecular interactions like N—H⋯O hydrogen bonds and C—I⋯π halogen bonds, which can influence the crystal packing and conformation. researchgate.net

The electronic structure analysis, derived from the optimized geometry, provides information on the distribution of electrons within the molecule, which is key to understanding its reactivity and spectroscopic properties.

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum (characterized by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data.

Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as stretching, bending, or torsional motions of the functional groups. For this compound, characteristic vibrational modes would include:

N-H stretching and bending of the amide group.

C=O stretching of the carbonyl group in the amide.

Asymmetric and symmetric stretching of the N-O bonds in the nitro group.

C-I stretching, typically observed at lower frequencies.

Vibrations associated with the aromatic ring.

Theoretical calculations on related nitrobenzene (B124822) compounds show that the asymmetric and symmetric stretching vibrations of the NO₂ group are typically observed around 1500–1570 cm⁻¹ and 1300–1370 cm⁻¹, respectively. researchgate.net By correlating the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved, providing a powerful tool for structural characterization. nih.gov

Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.

Red/Yellow: Regions of negative potential, rich in electrons, indicating sites susceptible to electrophilic attack. These are typically found around electronegative atoms like oxygen and nitrogen.

Blue: Regions of positive potential, electron-deficient, indicating sites for nucleophilic attack.

In this compound, the MEP map would show negative potential around the oxygen atoms of the nitro and amide groups, making them potential sites for hydrogen bonding. A significant feature for this molecule is the region around the iodine atom. Due to the "σ-hole" phenomenon, the iodine atom exhibits a region of positive electrostatic potential opposite the C-I covalent bond. This positive σ-hole is a key characteristic that enables the iodine atom to act as a halogen bond donor, interacting with electron-rich atoms (nucleophiles). Computational studies have confirmed the presence of a significant positive σ-hole on the iodine atom of this compound, which is crucial for its application in halogen bond-enhanced catalysis. rsc.org

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org

HOMO: The outermost orbital containing electrons, which acts as an electron donor. The energy of the HOMO (EHOMO) is related to the molecule's ionization potential and its nucleophilicity. youtube.comyoutube.com

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. The energy of the LUMO (ELUMO) is related to the electron affinity and electrophilicity of the molecule. youtube.comyoutube.com

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. taylorandfrancis.com For this compound, the electron-withdrawing nitro and iodo groups are expected to lower the energy of the LUMO, enhancing its electrophilic character. The HOMO is likely distributed over the benzene ring and the amide group. A detailed FMO analysis would provide quantitative values for these energies and visualize the spatial distribution of these key orbitals.

Conformational Analysis via Computational Methods

The biological activity and chemical reactivity of a flexible molecule like this compound are often determined by its preferred three-dimensional shape or conformation. researchgate.net Computational methods are essential for exploring the potential energy surface of the molecule to identify its stable conformers.

Conformational analysis of this compound involves systematically rotating the single bonds, particularly the C-C bond connecting the amide group to the ring and the C-N bond of the amide. This process generates numerous possible conformers. Quantum chemical calculations are then used to determine the relative energies of these conformers.

A computational study on this compound performed a conformational analysis by scanning all torsional angles, which generated approximately 70 conformers. rsc.org These conformers were then subjected to quantum chemical calculations (CAM-B3LYP/DEF2TZVP with a PCM solvent model for DCM) to identify the most stable, low-energy structures. rsc.org The calculations were verified by frequency analysis to ensure they represented true energy minima. rsc.org Interestingly, this study found that while a lowest-energy conformer was identified, a second-lowest energy conformer (0.299 kcal/mol higher in energy) was particularly significant as it presented the most positive σ-hole value for the iodine atom. rsc.org This highlights that reactivity is not always governed solely by the most stable ground-state conformer, and a comprehensive analysis of the low-energy conformational landscape is crucial.

Energy Landscape and Rotational Barriers

The conformational flexibility of this compound is a key determinant of its chemical behavior. The molecule's energy landscape is primarily defined by the rotation around the single bonds connecting the phenyl ring to the amide group and the iodine and nitro substituents.

Computational studies have explored this landscape through extensive conformational analysis. rsc.org In one such study, a detailed scan of all torsional angles was performed to identify the most stable conformers. rsc.org The approximately 70 lowest energy structures generated were then subjected to higher-level quantum chemical calculations to refine their geometries and determine their relative energies. rsc.org These calculations, employing methods like Density Functional Theory (DFT), provide Gibbs free energy values, which are essential for identifying the global minimum energy structure and other low-energy conformers that might be populated under experimental conditions. rsc.org The analysis typically focuses on an energy window of a few kcal/mol above the global minimum, as these conformers are the most likely to be chemically relevant. rsc.org

The barriers to rotation, particularly around the C(ring)-C(amide) bond, dictate the planarity of the molecule and influence conjugation between the aromatic ring and the amide functional group. These rotational barriers can be calculated by mapping the potential energy surface as a function of the dihedral angle, revealing the energy maxima that correspond to transition states for conformational changes.

| Parameter | Specification | Reference |

|---|---|---|

| Quantum Chemistry Program | Gaussian09 | rsc.org |

| Functional | CAM-B3LYP | rsc.org |

| Basis Set | DEF2TZVP | rsc.org |

| Solvent Model | Polarizable Continuum Model (PCM) for Dichloromethane (DCM) | rsc.org |

| Analysis Software | Vega, Multiwfn, MOLEKEL | rsc.org |

Reaction Mechanism Studies through Computational Modeling

While this compound is utilized in various chemical transformations, detailed computational studies focusing specifically on its reaction mechanisms, transition states, and reaction energy profiles are not extensively documented in the reviewed literature. Such studies would typically involve using DFT to map the energetic pathway of a reaction, identifying key intermediates and the transition structures that connect them.

In a hypothetical reaction involving this compound, transition state (TS) characterization would be a critical step. A TS is a first-order saddle point on the potential energy surface, and its geometry and energy determine the reaction's kinetic feasibility. Computational characterization involves locating this saddle point and confirming its identity by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are frequently used to predict spectroscopic parameters, which serve as a valuable tool for structure verification and interpretation of experimental data. For this compound, while specific computational predictions for NMR are not detailed in the available literature, methods such as the Gauge-Including Atomic Orbital (GIAO) approach are standard for calculating NMR chemical shifts.

In contrast, experimental infrared (IR) spectroscopic data is available and provides a benchmark for computational models. rsc.org Theoretical frequency calculations can be performed on the optimized geometry of the molecule. These calculations not only predict the positions of IR absorption bands but also help in the assignment of specific vibrational modes to these bands. Comparing the calculated spectrum with the experimental one allows for a detailed understanding of the molecule's vibrational properties.

| Frequency (cm⁻¹) | Relative Strength | Potential Assignment | Reference |

|---|---|---|---|

| 3385 | Broad (br) | N-H stretching (amide) | rsc.org |

| 1663 | Strong (s) | C=O stretching (Amide I) | rsc.org |

| 1621 | Strong (s) | N-H bending (Amide II) / C=C aromatic stretching | rsc.org |

| 1523 | Strong (s) | Asymmetric NO₂ stretching | rsc.org |

Supramolecular Interactions Modeling (e.g., hydrogen bonding, halogen bonding)

The substituents on the this compound ring—iodine, a nitro group, and an amide group—provide multiple sites for engaging in non-covalent interactions like hydrogen and halogen bonds. These interactions are fundamental to its role in crystal engineering and catalysis.

Halogen Bonding: The iodine atom on the aromatic ring is a potential halogen bond donor. Computational modeling is used to quantify the strength and directionality of this interaction. A key feature is the "σ-hole," an electropositive region on the iodine atom opposite the C-I covalent bond. The magnitude of this σ-hole can be calculated and visualized using Electrostatic Potential (ESP) maps. rsc.org Studies have focused on calculating these ESP values for various low-energy conformers of this compound to assess its potential to act as a halogen bond donor. rsc.org The strength of the σ-hole, and thus the halogen bond, can be influenced by the molecule's conformation. rsc.org

Hydrogen Bonding: The amide group (-CONH₂) is a classic hydrogen bonding motif, with the N-H groups acting as donors and the carbonyl oxygen acting as an acceptor. Theoretical models can be used to investigate the geometry and energy of potential hydrogen-bonded dimers or chains. These calculations can predict intermolecular bond distances (e.g., N-H···O) and interaction energies. Interestingly, in computational models of complexes involving this compound, specific intermolecular hydrogen bonds, such as N-H···O interactions, were not always detected, highlighting the complex interplay between different possible non-covalent interactions. rsc.org

Applications As a Synthetic Building Block in Advanced Organic Synthesis

Precursor in the Synthesis of Complex Aromatic Systems

The presence of the iodo and nitro groups on the benzene (B151609) ring makes 2-Iodo-5-nitrobenzamide an activated substrate for a variety of synthetic transformations. The iodine atom is an excellent leaving group in transition-metal-catalyzed cross-coupling reactions, while the electron-withdrawing nitro group influences the reactivity of the aromatic ring and can be chemically modified. The amide group can also participate in or direct cyclization reactions.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to medicinal chemistry and materials science. openaccessjournals.com this compound is a potent precursor for building various nitrogen-containing heterocyclic scaffolds. The synthetic strategies often involve an initial carbon-carbon or carbon-nitrogen bond-forming reaction at the iodine-bearing carbon, followed by a cyclization step that incorporates the benzamide (B126) nitrogen.

The primary methods for achieving this include:

Palladium-Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki, Sonogashira, and Buchwald-Hartwig reactions utilize the reactive carbon-iodine bond to introduce new substituents. rsc.orgrsc.orgsci-hub.se For instance, a Sonogashira coupling can introduce an alkyne group, which can then undergo an intramolecular reaction with the amide nitrogen to form nitrogen-containing heterocycles.

Copper-Catalyzed Ullmann Condensation: This reaction is particularly useful for forming carbon-nitrogen bonds. The intramolecular Ullmann coupling of related 2-iodobenzamide (B1293540) derivatives is a known strategy for creating fused-ring systems. rsc.org

Base-Mediated Cyclization: In the presence of a strong base, the amide proton can be removed, creating a nucleophilic nitrogen that can attack an electrophilic site within a substituent previously attached via the iodine position. This can lead to the formation of quinazolinones and other related fused lactams. rsc.org

The nitro group adds another layer of synthetic utility. It can be reduced to an amino group, which can then participate in cyclization reactions to form different types of heterocyclic rings, such as benzimidazoles. researchgate.net

Table 1: Potential Heterocyclic Scaffolds from this compound

| Reaction Type | Coupling Partner | Subsequent Reaction | Resulting Scaffold |

|---|---|---|---|

| Sonogashira Coupling | Terminal Alkyne | Intramolecular Cyclization | Indole or Quinoline derivatives |

| Suzuki Coupling | Boronic Acid | Reductive Cyclization | Phenanthridine derivatives |

| Buchwald-Hartwig Amination | Amine | Intramolecular Amidation | Benzodiazepine derivatives |

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. nih.gov While this compound is not a typical direct substrate for common MCRs like the Passerini or Ugi reactions, its derivatives are. researchgate.netrsc.orgnih.gov

The Passerini three-component reaction, for example, combines a carboxylic acid, a carbonyl compound (like an aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. organic-chemistry.orgwikipedia.org The Ugi four-component reaction extends this by including a primary amine.

This compound can be readily hydrolyzed to its corresponding carboxylic acid, 2-iodo-5-nitrobenzoic acid . This acid can then serve as the carboxylic acid component in both Passerini and Ugi reactions. The resulting products would retain the iodo- and nitro-substituted phenyl moiety, which can be further functionalized, making it a powerful strategy for rapidly building molecular complexity and generating libraries of diverse compounds for drug discovery. nih.gov

Participation in the Synthesis of Hypervalent Iodine Reagents (via 2-Iodo-5-nitrobenzoic acid)

Hypervalent iodine compounds are reagents in which the iodine atom possesses a formal oxidation state higher than the -1 found in simple iodides. These compounds, particularly those in the +3 (Iodane) and +5 (Iodane) oxidation states, are highly valued as versatile and environmentally benign oxidizing agents in modern organic synthesis. wikipedia.org They offer an alternative to heavy-metal-based oxidants.

The synthesis of these powerful reagents can begin with this compound. The critical first step is the hydrolysis of the amide group to yield 2-iodo-5-nitrobenzoic acid . This derivative, with its electron-withdrawing nitro and carboxyl groups, is an excellent precursor for oxidation to the hypervalent state.

Iodanes (λ³-iodanes and λ⁵-iodanes) and iodonium (B1229267) salts are the two main classes of hypervalent iodine reagents. wikipedia.org

Iodanes (I(III) and I(V) Reagents): 2-Iodo-5-nitrobenzoic acid can be oxidized using strong oxidizing agents to produce hypervalent iodine species. For instance, oxidation with reagents like meta-chloroperoxybenzoic acid (mCPBA) or potassium bromate (B103136) can lead to the formation of I(V) species, analogous to the well-known 2-Iodoxybenzoic acid (IBX). Similarly, treatment with peracetic acid can yield I(III) derivatives like (diacetoxyiodo)arenes. The presence of the electron-withdrawing nitro group can influence the stability and reactivity of the resulting hypervalent iodine center.

Iodonium Salts: These are compounds with the general structure [R-I⁺-R']X⁻. They are excellent arylating agents. Diaryliodonium salts can be synthesized from 2-iodo-5-nitrobenzoic acid by reacting it with another aromatic compound in the presence of an oxidizing agent and a strong acid. These salts are stable, crystalline solids and serve as effective and selective reagents for introducing the 2-carboxy-4-nitrophenyl group into other molecules. wikipedia.org

Table 2: Synthesis of Hypervalent Iodine Reagents from 2-Iodo-5-nitrobenzoic acid

| Reagent Class | Typical Oxidizing Agent(s) | General Structure |

|---|---|---|

| λ³-Iodane | Peracetic Acid, Sodium Perborate | ArI(OAc)₂ |

| λ⁵-Iodane | m-CPBA, Oxone®, Potassium Bromate | ArIO₂ |

| Diaryliodonium Salt | Potassium Persulfate, m-CPBA | [Ar-I⁺-Ar']X⁻ |

(Ar represents the 2-carboxy-4-nitrophenyl group)

Once formed, the hypervalent iodine reagents derived from this compound can be employed in a wide array of oxidative transformations. Their reactivity is comparable to many transition-metal oxidants but without the associated toxicity and disposal issues.

Key applications include:

Oxidation of Alcohols: Hypervalent iodine(V) reagents, such as IBX and Dess-Martin periodinane (DMP), are renowned for their mild and selective oxidation of primary alcohols to aldehydes and secondary alcohols to ketones. The nitro-substituted IBX analogue derived from 2-iodo-5-nitrobenzoic acid would be expected to perform similar transformations.

Oxidative Cyclizations: These reagents can promote intramolecular cyclization reactions by oxidizing one functional group to create a reactive intermediate that is then trapped by another nucleophilic group within the same molecule. This is a powerful method for constructing complex heterocyclic ring systems.

α-Functionalization of Carbonyls: Hypervalent iodine reagents can be used to introduce functional groups, such as hydroxyl or tosyloxy groups, at the α-position of ketones and esters.

The specific properties of the hypervalent iodine reagents derived from 2-Iodo-5-nitrobenzoic acid would be modulated by the electron-withdrawing nitro group, potentially leading to unique reactivity or selectivity compared to more common, unsubstituted reagents.

Electrochemical Behavior and Redox Properties

Cyclic Voltammetry Studies (for related compounds)

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox behavior of compounds. Although specific cyclic voltammograms for 2-Iodo-5-nitrobenzamide are not readily found, studies on related nitroaromatic and iodoaromatic compounds provide significant insights into its expected electrochemical signature.

The redox potential of a functional group is a measure of its tendency to accept or donate electrons. In this compound, both the nitro group and the iodine atom are electrochemically active.

The nitro group is well-known to be reducible. The one-electron reduction potential (E1) of the ArNO₂/ArNO₂⁻ couple for various nitroaromatic compounds typically falls in the range of -0.2 V to -0.6 V versus the Normal Hydrogen Electrode (NHE) at pH 7. nih.gov For instance, the cathodic peak potential for the first reductive event of metronidazole, a nitroimidazole, is reported to be -645 mV (NHE). researchgate.net The exact potential is influenced by the electronic environment of the aromatic ring; electron-withdrawing groups tend to make the reduction potential less negative (easier reduction), while electron-donating groups have the opposite effect.

The iodine group on an aromatic ring can also undergo redox processes. Aryl iodides can be reduced at negative potentials to form an aryl radical and an iodide ion. The reduction potentials for aryl halides are generally quite negative. rsc.org Conversely, the iodide ion can be oxidized to iodine, and further to iodonium (B1229267) ions (I⁺), which are effective iodinating agents. nih.govnih.gov The electrochemical oxidation of iodide in aqueous solution has been studied using cyclic voltammetry, revealing the processes involved in generating iodinating species. nih.gov

The following table presents the one-electron reduction potentials for a selection of nitroaromatic compounds, which can serve as a reference for estimating the redox behavior of the nitro group in this compound.

| Compound | One-Electron Reduction Potential (E¹) at pH 7 (V vs. NHE) |

| 4-Nitropyridine | -0.19 |

| Nitrobenzene (B124822) | -0.486 |

| 2-Methyl-5-nitroimidazole | -0.54 |

| Metronidazole | -0.645 (cathodic peak potential) |

| Data sourced from multiple studies on nitroaromatic compounds. researchgate.netacs.org |

The electrochemical behavior of the iodo group is also complex. The reduction of an aryl iodide (Ar-I) typically proceeds via a one-electron transfer to form a radical anion, which then rapidly cleaves to produce an aryl radical (Ar•) and an iodide ion (I⁻). The aryl radical can then undergo further reactions. The oxidation of iodide (I⁻), which could be formed during the reduction of the iodo group, proceeds in steps to form iodine (I₂) and subsequently hypoiodite (B1233010) (IO⁻) or iodonium ions (I⁺) at more positive potentials. nih.gov

Electrosynthesis Applications

While specific electrosynthesis applications for this compound are not prominent in the literature, the electrochemical properties of its functional groups suggest potential applications.